3,5-Dimethoxybiphenyl
Overview
Description
3,5-Dimethoxybiphenyl is an organic compound with the molecular formula C14H14O2. It consists of two benzene rings connected by a single bond, with methoxy groups (-OCH3) attached to the 3rd and 5th positions of one of the benzene rings. This compound is a derivative of biphenyl and is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybiphenyl can be synthesized through several methods. One common approach involves the reaction of o-dianisidine with sodium nitrite in the presence of hydrochloric acid, followed by reduction with hypophosphorous acid . Another method includes the demethylation of 3,3’-dimethoxybiphenyl using boron tribromide in methylene chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can be brominated mainly at the 6,6’-positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Demethylation: Boron tribromide in methylene chloride.
Major Products Formed:
Bromination: 3,6-Dimethoxy-9-phenylfluoren-9-ol.
Demethylation: 3,3’-Dihydroxybiphenyl.
Scientific Research Applications
3,5-Dimethoxybiphenyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is utilized in the development of polymers and resins, particularly those derived from lignin.
Biological Studies: It serves as a model compound for studying the behavior of biphenyl derivatives in biological systems.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxybiphenyl involves its interaction with specific molecular targets. For instance, in biological systems, it can undergo O-methylation catalyzed by enzymes such as O-methyltransferase, leading to the formation of 3-hydroxy-5-methoxybiphenyl . This reaction is crucial for the biosynthesis of certain phytoalexins in plants.
Comparison with Similar Compounds
3,3’-Dimethoxybiphenyl: Similar in structure but with methoxy groups at the 3rd positions of both benzene rings.
4,4’-Dimethoxybiphenyl: Methoxy groups at the 4th positions of both benzene rings.
3-Hydroxy-2’,5-Dimethoxybiphenyl: Contains a hydroxyl group in addition to methoxy groups.
Uniqueness: 3,5-Dimethoxybiphenyl is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of methoxy groups at the 3rd and 5th positions allows for selective reactions that are not possible with other isomers.
Properties
IUPAC Name |
1,3-dimethoxy-5-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-8-12(9-14(10-13)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWCDYBZNSNECQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466895 | |
Record name | 3,5-dimethoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64326-17-6 | |
Record name | 3,5-dimethoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 3,5-Dimethoxybiphenyl?
A1: [] Suzuki and Stille cross-coupling reactions are effective methods for synthesizing this compound. This involves using either a 3,5-dimethoxyphenyl boronic acid or a 1-trimethyltin-3,5-dimethoxybenzene derivative, which undergoes a cross-coupling reaction with a suitable aryl halide. This approach allows for the introduction of various substituents onto the biphenyl scaffold, expanding the possibilities for further derivatization and exploration of structure-activity relationships. For example, 5-allyl-1,3-dimethoxybenzene can be synthesized via this method and then demethylated to yield the corresponding resorcinol derivative. You can find more details about this synthesis in the paper titled "Synthesis of 5‐Substituted Resorcinol Derivatives via Cross‐Coupling Reactions". []
Q2: Where has this compound been found in nature?
A2: [, ] this compound has been identified in the wood of the willow tree species Salix caprea L. [] It has also been isolated from the mangrove endophytic fungus Penicillium sp. ZH16. [] The presence of this compound in such diverse organisms suggests a potential role in their biological processes, though further research is needed to elucidate its specific functions.
Q3: Are there any analytical techniques commonly used for identifying and quantifying this compound?
A4: [, ] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are essential for structural characterization. Additionally, chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or MS, are valuable for separating, identifying, and quantifying this compound within complex mixtures. For instance, researchers used these techniques to isolate and identify this compound in both the Salix caprea L. wood and the Penicillium sp. ZH16 fungus. [, ]
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